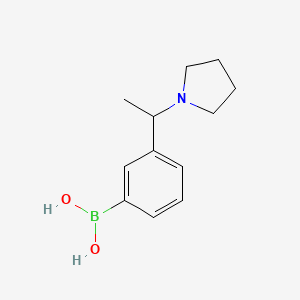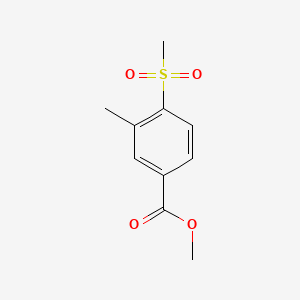![molecular formula C40H70O2S2Sn2 B597982 [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1271439-08-7](/img/structure/B597982.png)
[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a thieno2,3-fbenzothiol core, which is functionalized with butyloctoxy and trimethylstannyl groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps:
- Formation of the Thieno2,3-fbenzothiol Core : This step involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of Butyloctoxy Groups : The core structure is then functionalized with butyloctoxy groups through etherification reactions.
- Stannylation : Finally, the introduction of trimethylstannyl groups is achieved via stannylation reactions using trimethyltin chloride under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno2,3-fbenzothiol core.
- Reduction : Reduction reactions can target the stannyl groups, converting them to other organotin species.
- Substitution : The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride can be used.
- Substitution : Nucleophiles like Grignard reagents or organolithium compounds are often employed.
- Oxidation : Products include sulfoxides and sulfones.
- Reduction : Reduced organotin species.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used as a building block for the synthesis of more complex molecules
Biology: While specific biological applications are not well-documented, organotin compounds in general are known for their biological activity, including antimicrobial and antifungal properties. This compound could potentially be explored for similar uses.
Medicine: Organotin compounds have been investigated for their anticancer properties. The unique structure of this compound might offer new avenues for drug development, particularly in targeting specific molecular pathways.
Industry: In industry, this compound could be used in the development of advanced materials, such as conductive polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
Mechanism of Action
The mechanism of action of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane would depend on its specific application. In general, organotin compounds exert their effects through interactions with cellular proteins and enzymes, often disrupting normal cellular functions. The trimethylstannyl groups can interact with thiol groups in proteins, leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds:
- [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : Unique due to its specific functional groups and core structure.
- Other Organotin Compounds : Include compounds like tributyltin chloride and triphenyltin hydroxide, which have different functional groups and applications.
Uniqueness: The uniqueness of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of butyloctoxy and trimethylstannyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52O2S2.6CH3.2Sn/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-22,27-28H,5-20,25-26H2,1-4H3;6*1H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDLPBRTONKXQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCC)CCCCCC)[Sn](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O2S2Sn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271439-08-7 |
Source


|
| Record name | Stannane, 1,1'-[4,8-bis[(2-butyloctyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)

![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)
